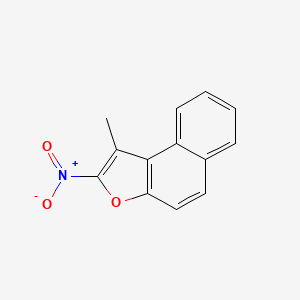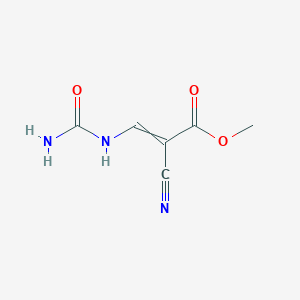![molecular formula C18H16ClNO2S B14404474 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one CAS No. 88252-55-5](/img/structure/B14404474.png)
7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[420]octan-8-one is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
The synthesis of 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[420]octan-8-one involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, such as thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Applications De Recherche Scientifique
7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[42
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer treatments.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mécanisme D'action
The mechanism by which 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes critical for cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds include other azabicyclo[4.2.0]octanones and their derivatives. Compared to these, 7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one is unique due to the presence of the chlorophenoxy and phenyl groups, which confer distinct chemical properties and biological activities. Other similar compounds include:
- cis-7-Azabicyclo[4.2.0]octan-8-one
- 7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues .
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Propriétés
Numéro CAS |
88252-55-5 |
|---|---|
Formule moléculaire |
C18H16ClNO2S |
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
7-(4-chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C18H16ClNO2S/c19-14-7-9-15(10-8-14)22-16-17(21)20-11-4-12-23-18(16,20)13-5-2-1-3-6-13/h1-3,5-10,16H,4,11-12H2 |
Clé InChI |
VAKLYMWHPRSHQI-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=O)C(C2(SC1)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


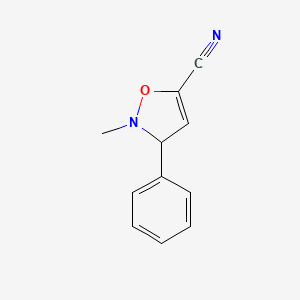

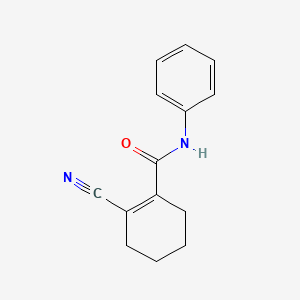
![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)

![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
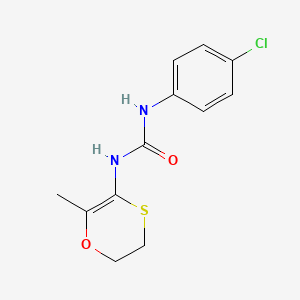
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
![3-[(4-Methylphenyl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14404477.png)
